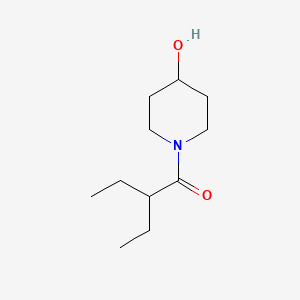
2-Ethyl-1-(4-hydroxypiperidin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-(4-hydroxypiperidin-1-yl)butan-1-one is a chemical compound with the molecular formula C11H21NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(4-hydroxypiperidin-1-yl)butan-1-one typically involves the reaction of 4-hydroxypiperidine with an appropriate ethyl-substituted butanone. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The process may involve heating the reactants to a specific temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-1-(4-hydroxypiperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-1-(4-hydroxypiperidin-1-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1-(4-hydroxypiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxypiperidine: A simpler analog with similar structural features.
1-Benzyl-4-hydroxypiperidine: Contains a benzyl group, offering different chemical properties.
1-Boc-4-hydroxypiperidine: A protected form used in peptide synthesis.
Uniqueness
2-Ethyl-1-(4-hydroxypiperidin-1-yl)butan-1-one is unique due to its specific ethyl and butanone substitutions, which confer distinct chemical and biological properties
Propiedades
Número CAS |
1082928-59-3 |
|---|---|
Fórmula molecular |
C11H21NO2 |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
2-ethyl-1-(4-hydroxypiperidin-1-yl)butan-1-one |
InChI |
InChI=1S/C11H21NO2/c1-3-9(4-2)11(14)12-7-5-10(13)6-8-12/h9-10,13H,3-8H2,1-2H3 |
Clave InChI |
FGMPQXAVCXIYOV-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(=O)N1CCC(CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















